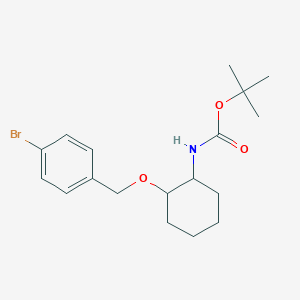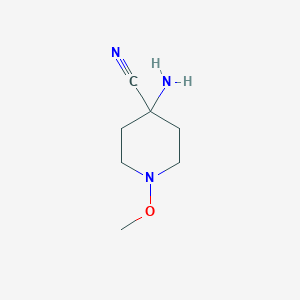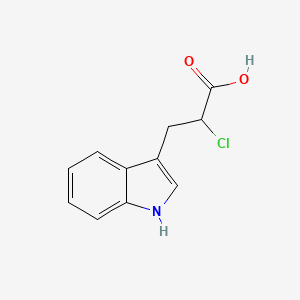
2-Isopropyl-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzaldehyde, featuring an isopropyl group at the second position and a nitro group at the third position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitrobenzaldehyde typically involves the nitration of 2-isopropylbenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Isopropyl-3-aminobenzaldehyde.
Oxidation: 2-Isopropyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-3-nitrobenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-nitrobenzaldehyde and its derivatives involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Isopropylbenzaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzaldehyde: Lacks the isopropyl group, leading to different steric and electronic effects.
Uniqueness: The steric hindrance provided by the isopropyl group and the electron-withdrawing nature of the nitro group make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-nitro-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-7(2)10-8(6-12)4-3-5-9(10)11(13)14/h3-7H,1-2H3 |
InChI Key |
NHYLKXFSXWSMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


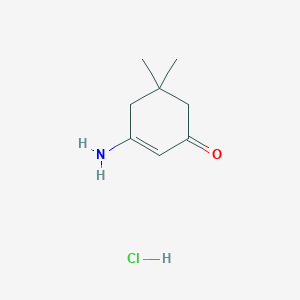
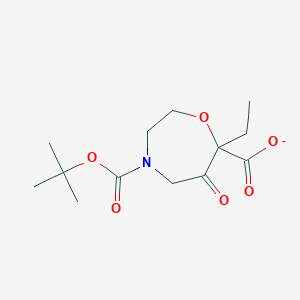

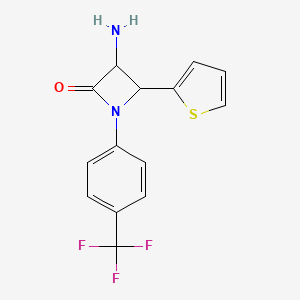
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![3-[2-(4-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B14785997.png)

![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)

